

Application Notes and Protocols for Ultrasound-Assisted Synthesis of 2-Aminobenzophenone Derivatives

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Compound of Interest

Compound Name: 2-Aminobenzophenone

Cat. No.: B122507

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Introduction

2-Aminobenzophenone and its derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals and heterocyclic compounds, including anxiolytics, tranquilizers, and other bioactive molecules.^{[1][2][3]} Traditional methods for their synthesis often involve multiple steps, harsh reaction conditions, and long reaction times.^[4] The application of ultrasound irradiation in organic synthesis has emerged as a green and efficient alternative, often leading to higher yields, shorter reaction times, and milder reaction conditions.^[2] This document provides detailed protocols and application notes for the ultrasound-assisted synthesis of **2-aminobenzophenone** derivatives, based on a convenient two-step method.

Principle of the Method

The ultrasound-assisted synthesis of **2-aminobenzophenone** derivatives proceeds via a two-step reaction sequence. The first step involves the nucleophilic substitution reaction of a substituted nitrobenzene with phenylacetonitrile in the presence of methanolic potassium hydroxide to form a 2,1-benzisoxazole intermediate. The second step is the reduction of the 2,1-benzisoxazole intermediate to the corresponding **2-aminobenzophenone** derivative using iron powder in acetic acid. Both steps are significantly accelerated by ultrasonic irradiation.

Experimental Protocols

General Considerations

- All reagents should be of analytical grade and used as received.
- Reactions involving organic solvents should be conducted in a well-ventilated fume hood.
- Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
- Ultrasonic reactions should be performed in a standard ultrasonic cleaning bath.
- Reaction progress can be monitored by thin-layer chromatography (TLC).

Step 1: Ultrasound-Assisted Synthesis of 2,1-Benzisoxazole Derivatives

Materials:

- Substituted nitrobenzene (10 mmol)
- Phenylacetonitrile (15 mmol)
- Potassium hydroxide (30 mmol)
- Methanol (50 mL)
- Ultrasonic bath
- Round-bottom flask (100 mL)
- Magnetic stirrer and stir bar
- Standard laboratory glassware

Procedure:

- In a 100 mL round-bottom flask, dissolve potassium hydroxide in methanol with stirring.

- To this solution, add the substituted nitrobenzene and phenylacetonitrile.
- Place the flask in the center of an ultrasonic cleaning bath.
- Irradiate the reaction mixture with ultrasound at the specified temperature and time (refer to Table 1).
- Monitor the reaction for the disappearance of the starting materials using TLC.
- Upon completion, add 100 mL of cold water to the reaction mixture with stirring.
- Collect the resulting precipitate by filtration.
- Wash the precipitate with 50 mL of a cold 3:1 mixture of water and methanol.
- Dry the product under vacuum and recrystallize from methanol to obtain the pure 2,1-benzisoxazole derivative.

Step 2: Ultrasound-Assisted Reduction of 2,1-Benzisoxazoles to 2-Aminobenzophenones

Materials:

- 2,1-Benzisoxazole derivative (from Step 1) (0.5 mmol)
- Iron powder (0.1 g, 5.5 mmol)
- Acetic acid (5 mL)
- Water (1 mL)
- Ultrasonic bath
- Reaction tube
- Magnetic stirrer and stir bar
- Standard laboratory glassware

Procedure:

- In a reaction tube, dissolve the 2,1-benzisoxazole derivative in acetic acid.
- Place the tube in a water bath to maintain the desired temperature.
- Add the iron powder to the solution in three portions over approximately 40 minutes with stirring.
- During the addition of iron powder, add 1 mL of water to the reaction mixture.
- Irradiate the reaction mixture in an ultrasonic cleaner for the specified time (refer to Table 2).
- Monitor the reaction for the disappearance of the 2,1-benzisoxazole by TLC.
- Once the reaction is complete, filter the hot reaction mixture to remove excess iron.
- Add 100 mL of water to the filtrate.
- Collect the resulting precipitate by filtration.
- Wash the precipitate with water and recrystallize from methanol to obtain the pure **2-aminobenzophenone** derivative.

Data Presentation

Table 1: Ultrasound-Assisted Synthesis of 2,1-Benzisoxazole Derivatives

| Entry | Substituent (in Nitrobenzene) | Temperature (°C) | Time (min) | Yield (%) |
|-------|-------------------------------|------------------|------------|-----------|
| 1a | H | 55 | 60 | 70 |
| 2a | 4-Cl | 55 | 50 | 76 |
| 3a | 4-Br | 55 | 50 | 75 |
| 4a | 4-CH ₃ | 55 | 70 | 65 |

Data sourced from Ghomi et al., 2007.

Table 2: Ultrasound-Assisted Reduction of 2,1-Benzisoxazoles to 2-Aminobenzophenones

| Entry | Substituent (in 2,1-Benzisoxazole) | Temperature (°C) | Time (min) | Yield (%) |
|-------|-------------------------------------|------------------|------------|-----------|
| 1b | H | 50 | 4 | 95 |
| 2b | 5-Cl | 50 | 5 | 96 |
| 3b | 5-Br | 50 | 5 | 98 |
| 4b | 5-CH ₃ | 50 | 6 | 93 |

Data sourced from Ghomi et al., 2007.

Visualizations

Experimental Workflow



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Caption: Workflow for the two-step ultrasound-assisted synthesis.

Discussion

The use of ultrasound irradiation significantly enhances the reaction rates for both the formation of the 2,1-benzisoxazole intermediate and its subsequent reduction to the 2-

aminobenzophenone derivative. This method offers several advantages over conventional synthetic routes, including drastically reduced reaction times, high yields, and operational simplicity. The protocols outlined above provide a reliable and efficient pathway for the synthesis of a variety of substituted **2-aminobenzophenones**, which are valuable precursors in medicinal chemistry and drug discovery. The mild conditions and improved efficiency align with the principles of green chemistry, making this an attractive method for both academic and industrial research.

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